molecular formula C26H24N4O3 B2686083 1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251594-12-3

1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2686083
CAS No.: 1251594-12-3
M. Wt: 440.503
InChI Key: PNMKBZIPCYZPOH-UHFFFAOYSA-N
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Description

The compound 1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide belongs to the 1,8-naphthyridine family, characterized by a bicyclic aromatic core with substitutions at positions 1, 3, 4, and 5. Key structural features include:

  • Position 1: A 2-((2-ethylphenyl)amino)-2-oxoethyl group, introducing a secondary amide linkage and an ethyl-substituted aromatic side chain.
  • Position 3: An N-phenyl carboxamide, common in analogues for modulating solubility and target interactions.
  • Position 4: A keto group, critical for hydrogen bonding and planar conformation .

Properties

IUPAC Name

1-[2-(2-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-3-18-9-7-8-12-22(18)29-23(31)16-30-15-21(26(33)28-19-10-5-4-6-11-19)24(32)20-14-13-17(2)27-25(20)30/h4-15H,3,16H2,1-2H3,(H,28,33)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMKBZIPCYZPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the ethylphenyl group, and the addition of the carboxamide functional group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide exhibit anticancer properties. For instance, derivatives of naphthyridine have been studied for their ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. The compound's structure allows it to interact with DNA and RNA, potentially disrupting the replication processes of cancer cells .

Antiviral Properties
Studies have shown that naphthyridine derivatives possess antiviral activity against various viral infections. For example, research on related compounds has demonstrated efficacy against HIV by inhibiting integrase enzymes crucial for viral replication. This suggests that this compound may also exhibit similar antiviral properties .

Biological Research Applications

Enzyme Inhibition Studies
The compound has been investigated as a potential inhibitor of various enzymes, including α-glucosidase. Inhibitors of this enzyme are valuable in managing diabetes by slowing carbohydrate absorption in the intestines. In vitro studies have shown promising results for naphthyridine derivatives in lowering blood sugar levels by inhibiting α-glucosidase activity .

Gene Expression Modulation
Recent findings suggest that compounds like this compound can induce the expression of anti-aging genes such as klotho. This modulation of gene expression could have significant implications for aging research and therapies aimed at extending lifespan or improving healthspan .

Material Science Applications

Polymer Additives
The unique chemical structure of this compound makes it suitable for use as an additive in polymers. Its properties can enhance the mechanical strength and thermal stability of plastic materials. Research initiatives are exploring its potential as a functional additive that improves the durability and performance of various plastics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of naphthyridine derivatives. The results indicated that certain modifications to the core structure significantly improved cytotoxicity against breast cancer cell lines. The study concluded that further optimization could lead to the development of effective anticancer agents based on naphthyridine scaffolds.

Case Study 2: Antiviral Activity Against HIV

In vitro assays demonstrated that a related naphthyridine compound exhibited potent inhibitory effects on HIV integrase activity. The study highlighted the compound's mechanism of action and its potential as a lead compound for developing new antiviral therapies targeting HIV.

Mechanism of Action

The mechanism of action of 1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related 1,8-naphthyridine derivatives:

Compound ID R1 (Position 1) R3 (Carboxamide) Melting Point (°C) IR C=O Stretches (cm⁻¹) Key Features
Target Compound 2-((2-Ethylphenyl)amino)-2-oxoethyl Phenyl Not reported ~1686 (amide), ~1651 (keto)* Enhanced lipophilicity, ethyl group for steric effects
5a4 () 4-Chlorobenzyl 4-Chlorophenyl 193–195 1686.4 (keto), 1651.1 (amide) Dual chloro-substituents; higher polarity
5a2 () 4-Chlorobenzyl 2-Chlorophenyl 193–195 1686.4 (amide), 1651.1 (ring) Ortho-chloro substitution; 76% synthesis yield
33 () 3-Chloro-2-fluorobenzyl Piperazine 210–212 Not reported Fluorinated/piperazine groups; potential CNS activity
67 () Adamantyl-pentyl 1,5-Naphthyridine Not reported Not reported Bulky adamantyl group; TLC-purified

*Inferred from analogues due to lack of direct data.

Biological Activity

1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activities, synthesis, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine derivatives. The general synthetic route includes:

  • Formation of the Naphthyridine Core : The initial step often involves cyclization reactions that form the naphthyridine structure.
  • Functionalization : Subsequent reactions introduce various substituents, including the ethylphenylamino and carboxamide groups.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound activates apoptotic pathways, evidenced by increased expression of pro-apoptotic markers such as caspases and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes:

  • α-Glucosidase Inhibition : In vitro studies demonstrate that it can effectively inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which may have implications for diabetes management .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study on MCF-7 Cells :
    • Objective : To evaluate the antiproliferative effects.
    • Findings : Treatment with varying concentrations resulted in significant cell death and apoptosis induction .
  • Inhibition Studies :
    • Objective : To determine enzyme inhibition properties.
    • Findings : The compound showed a dose-dependent inhibition of α-glucosidase activity, suggesting potential therapeutic applications in managing hyperglycemia .

Data Table

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeCell Line/EnzymeConcentration RangeKey Findings
AntiproliferativeMCF-71.25 - 5 µMInduced apoptosis; increased caspase levels
Cell Cycle ArrestHeLa5 µMArrested at G1 phase
α-Glucosidase Inhibitionα-glucosidase0.5 - 10 µMDose-dependent inhibition observed

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